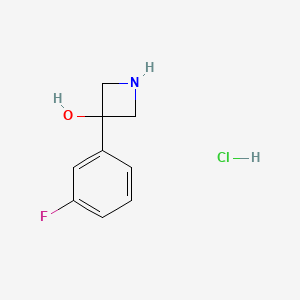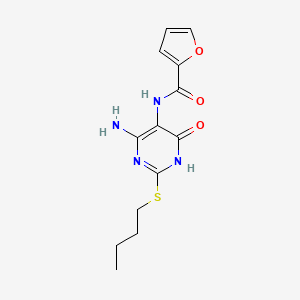
N-BOC-2-メチル-4-ニトロアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BOC-2-Methyl-4-nitroaniline, also known as tert-butyl 2-methyl-4-nitrophenylcarbamate, is an organic compound with the molecular formula C12H16N2O4. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
科学的研究の応用
N-BOC-2-Methyl-4-nitroaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research in drug discovery and development.
Medicine: Utilized in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
N-BOC-2-Methyl-4-nitroaniline (also known as N-methyl-4-nitroaniline or MNA) primarily targets nitrocellulose (NC) . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent . It has been widely employed in various military and civilian applications, particularly in the field of propellants and explosives .
Mode of Action
The compound interacts with nitrocellulose through a process known as isothermal decomposition . The Arrhenius equation and model-fitting are used to calculate the thermal decomposition kinetic parameters of NC and MNA/NC composite . The addition of MNA significantly increases the thermal decomposition activation energy of NC, indicating that the thermal stability of NC is increased with MNA addition .
Biochemical Pathways
The biochemical pathways involved in the action of N-BOC-2-Methyl-4-nitroaniline are primarily related to the thermal decomposition of nitrocellulose . The compound acts as a stabilizer, slowing down the inherently chemically unstable nitrate groups in the NC structure due to autocatalytic accelerated decomposition .
Result of Action
The primary result of N-BOC-2-Methyl-4-nitroaniline’s action is the increased thermal stability of nitrocellulose . This is evidenced by the significant increase in the thermal decomposition activation energy of NC when MNA is added . Furthermore, the addition of MNA significantly extends the storage life of NC .
Action Environment
The action of N-BOC-2-Methyl-4-nitroaniline is influenced by environmental factors such as temperature . For instance, the storage life of NC and MNA/NC composite was estimated using the Berthelot equation, considering an ambient temperature of 298.15 K .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-2-Methyl-4-nitroaniline typically involves the nitration of 2-methyl aniline followed by the protection of the amino group with a tert-butoxycarbonyl group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting 2-methyl-4-nitroaniline is then reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine to form N-BOC-2-Methyl-4-nitroaniline .
Industrial Production Methods
In industrial settings, the production of N-BOC-2-Methyl-4-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and safety.
化学反応の分析
Types of Reactions
N-BOC-2-Methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed
Reduction: 2-Methyl-4-nitroaniline is converted to 2-methyl-4-aminophenylcarbamate.
Substitution: Various substituted anilines depending on the nucleophile used.
Deprotection: 2-Methyl-4-nitroaniline.
類似化合物との比較
N-BOC-2-Methyl-4-nitroaniline can be compared with other similar compounds, such as:
N-BOC-4-nitroaniline: Similar structure but without the methyl group at the ortho position.
N-BOC-2-nitroaniline: Similar structure but without the methyl group at the para position.
N-BOC-2-Methyl-4-aminophenylcarbamate: The reduced form of N-BOC-2-Methyl-4-nitroaniline.
The uniqueness of N-BOC-2-Methyl-4-nitroaniline lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both the nitro and BOC-protected amino groups makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
tert-butyl N-(2-methyl-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-7-9(14(16)17)5-6-10(8)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXOMQBRXHEGKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)



![N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359869.png)

![(5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2359871.png)
![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2359872.png)


![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2359877.png)
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)
![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)

